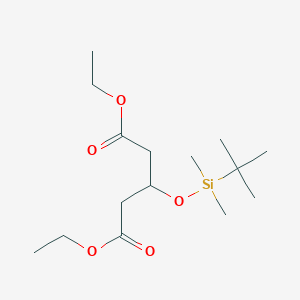

Diethyl 3-(tert-Butyldimethylsilyloxy)glutarate

概要

説明

Diethyl 3-(tert-Butyldimethylsilyloxy)glutarate is an organic compound with the molecular formula C15H30O5Si. It is commonly used in organic synthesis and serves as a building block for various chemical reactions. This compound is characterized by its tert-butyldimethylsilyloxy group, which provides stability and reactivity in synthetic processes .

準備方法

Synthetic Routes and Reaction Conditions

Diethyl 3-(tert-Butyldimethylsilyloxy)glutarate can be synthesized through a multi-step process. One common method involves the protection of the hydroxyl group of glutaric acid derivatives using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The resulting intermediate is then esterified with ethanol to yield the final product .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through distillation or chromatography .

化学反応の分析

Types of Reactions

Diethyl 3-(tert-Butyldimethylsilyloxy)glutarate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The tert-butyldimethylsilyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often involve nucleophiles like halides or amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

科学的研究の応用

Organic Synthesis

Diethyl 3-(tert-butyldimethylsilyloxy)glutarate serves as a versatile reagent in organic synthesis. Its silyl ether functionality allows for the protection of hydroxyl groups during multi-step syntheses. The compound can be utilized in various reactions, including:

- Silylation Reactions : The tert-butyldimethylsilyl (TBDMS) group can protect alcohols, enabling selective transformations without the risk of undesired reactions at hydroxyl sites.

- Formation of Complex Molecules : It can be used as a building block for synthesizing larger, more complex molecules by acting as a precursor in multi-component reactions.

Medicinal Chemistry

The compound's structural features make it a candidate for medicinal chemistry applications:

- Drug Development : this compound can be modified to create analogs with enhanced biological activity. For instance, derivatives may exhibit improved pharmacokinetic properties or increased efficacy against specific biological targets.

- Prodrug Formulations : The compound may be explored as a prodrug, where its conversion to an active form occurs within the body, potentially improving solubility and bioavailability.

Analytical Chemistry

In analytical chemistry, this compound finds use in various analytical techniques:

- Chromatography : Its properties allow for effective separation and analysis of compounds in mixtures. It can be utilized as a derivatizing agent to enhance detection sensitivity in gas chromatography (GC) and high-performance liquid chromatography (HPLC).

- Mass Spectrometry : The compound's derivatives can improve ionization efficiency during mass spectrometric analysis, facilitating the identification and quantification of target compounds.

Case Study 1: Synthesis of Complex Natural Products

A study demonstrated the utility of this compound in synthesizing complex natural products through multi-step synthetic pathways involving silylation and subsequent transformations. The compound's ability to protect hydroxyl groups was crucial for achieving high yields in challenging synthetic routes.

Case Study 2: Development of Anticancer Agents

Research exploring the modification of this compound led to the development of new anticancer agents. By altering functional groups on the glutarate backbone, researchers identified compounds with significant cytotoxic effects against various cancer cell lines, showcasing its potential in drug discovery.

作用機序

The mechanism of action of Diethyl 3-(tert-Butyldimethylsilyloxy)glutarate involves its reactivity due to the presence of the tert-butyldimethylsilyloxy group. This group provides steric hindrance and electronic effects that influence the compound’s behavior in chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

類似化合物との比較

Similar Compounds

Diethyl glutarate: Lacks the tert-butyldimethylsilyloxy group, making it less stable in certain reactions.

Diethyl 3-hydroxyglutarate: Contains a hydroxyl group instead of the tert-butyldimethylsilyloxy group, leading to different reactivity.

Diethyl 3-(trimethylsilyloxy)glutarate: Similar structure but with a trimethylsilyloxy group, which has different steric and electronic properties.

Uniqueness

Diethyl 3-(tert-Butyldimethylsilyloxy)glutarate is unique due to its tert-butyldimethylsilyloxy group, which provides enhanced stability and reactivity in synthetic processes. This makes it a valuable intermediate in organic synthesis and various industrial applications .

生物活性

Diethyl 3-(tert-Butyldimethylsilyloxy)glutarate (TESG) is an organic compound with the molecular formula C15H30O5Si. It is primarily utilized in organic synthesis as a building block for various biologically active molecules and serves as a protecting group in peptide synthesis. This article delves into the biological activity of TESG, highlighting its mechanisms, applications, and relevant research findings.

TESG is characterized by the presence of a tert-butyldimethylsilyloxy group, which enhances its stability and reactivity. This group not only provides steric hindrance but also influences electronic properties, making TESG a valuable intermediate in synthetic chemistry.

The biological activity of TESG is largely attributed to its ability to undergo various chemical transformations. The tert-butyldimethylsilyloxy group can be selectively removed or substituted, allowing for the formation of diverse derivatives that exhibit specific biological activities. For instance, TESG can be converted into chiral intermediates essential for synthesizing pharmaceuticals, including statins, which are known for their cholesterol-lowering effects .

Applications in Biological Research

TESG has been employed in several significant biological applications:

- Synthesis of Biologically Active Molecules : TESG acts as a precursor in the synthesis of various bioactive compounds, including those used in drug development.

- Peptide Synthesis : It serves as a protecting group for hydroxyl functionalities during peptide synthesis, ensuring selective reactions without undesired side reactions .

- Pharmaceutical Development : The compound is crucial in producing intermediates for drugs that target specific biological pathways, enhancing therapeutic efficacy .

Case Studies and Experimental Data

- Synthesis of Statins : Research has demonstrated that TESG is a key chiral intermediate in the synthesis of statins. The compound's unique structure allows for the establishment of stereochemistry critical for the biological activity of these drugs .

- Antiproliferative Activity : In studies involving analogs of TESG, compounds derived from it have shown significant antiproliferative activity against cancer cell lines. For example, derivatives exhibiting modifications at the silyloxy position displayed enhanced interactions with microtubules, akin to known chemotherapeutic agents like paclitaxel .

- Enzymatic Synthesis : Recent advancements have highlighted TESG's role in enzymatic processes that yield chiral compounds with high selectivity and efficiency. This has implications for green chemistry practices in pharmaceutical manufacturing .

Comparative Analysis

The following table summarizes the biological activities and characteristics of TESG compared to similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Stable silyloxy group; versatile intermediate | Precursor for statins; antiproliferative |

| Diethyl glutarate | Lacks protective silyloxy group | Less stable; limited applications |

| Diethyl 3-hydroxyglutarate | Contains hydroxyl instead of silyloxy | Different reactivity profiles |

特性

IUPAC Name |

diethyl 3-[tert-butyl(dimethyl)silyl]oxypentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O5Si/c1-8-18-13(16)10-12(11-14(17)19-9-2)20-21(6,7)15(3,4)5/h12H,8-11H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPZUZFQSSULNGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(CC(=O)OCC)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50536925 | |

| Record name | Diethyl 3-{[tert-butyl(dimethyl)silyl]oxy}pentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50536925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91424-39-4 | |

| Record name | Diethyl 3-{[tert-butyl(dimethyl)silyl]oxy}pentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50536925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q1: Why is Diethyl 3-(tert-Butyldimethylsilyloxy)glutarate a significant compound in organic synthesis?

A1: this compound serves as a crucial chiral intermediate in the synthesis of statins []. Statins are a class of drugs renowned for their cholesterol-lowering properties and are widely prescribed to manage cardiovascular diseases. The compound's significance stems from its role in establishing the stereochemistry vital for the biological activity of statin drugs.

Q2: The provided research mentions improved efficiency in the synthesis of this compound. What aspect of the synthesis is improved, and what advantages does it offer?

A2: The research describes an improved method for synthesizing (3R)-3-[(tert-butyldimethylsilyl)oxy]-5-oxo-6-triphenylphosphoranylidene hexanoate, where this compound is a key precursor []. The improved process involves reacting (3R)-3-[(tert-butyldimethylsilyl)oxy]-pentanedioic acid monoesters with p-nitrophenyl chloroformate, followed by a reaction with triphenylphosphine bromide. This method boasts several advantages:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。